Methyl isonicotinimidate
Description
Historical Context of Imidoester Chemistry and its Evolution in Synthetic Organic Chemistry
The chemistry of imidoesters, also known as imidates, is a cornerstone of modern synthetic organic chemistry, with its origins tracing back to the 19th century. The foundational discovery in this field was the Pinner reaction, first reported by Adolf Pinner in 1877. numberanalytics.comnumberanalytics.com This reaction involves the acid-catalyzed addition of an alcohol to a nitrile, which produces an alkyl imidate salt, commonly referred to as a Pinner salt. jk-sci.comwikipedia.org The general mechanism begins with the protonation of the nitrile by a strong acid, which activates it for nucleophilic attack by an alcohol, ultimately forming the imidate. numberanalytics.comd-nb.info
The significance of the Pinner reaction lies in the versatility of the resulting imidoesters as synthetic intermediates. numberanalytics.com These reactive compounds can be readily converted into a variety of other functional groups. For instance, hydrolysis of Pinner salts can yield esters, while reaction with ammonia (B1221849) or amines produces amidines. wikipedia.org Further reactions with excess alcohol can lead to orthoesters, and treatment with hydrogen sulfide (B99878) can form thionoesters. wikipedia.org
The evolution of imidoester synthesis has seen the development of complementary methods. While the Pinner reaction is classically acid-catalyzed, base-catalyzed versions have also been developed. jk-sci.comwikipedia.org These two approaches are often complementary; nitriles that are unreactive under acidic conditions may be successfully converted under basic catalysis, and vice versa, depending on the electronic nature of the nitrile. jk-sci.comwikipedia.org Modern advancements have further expanded the synthetic toolkit, including the use of Lewis acids like trimethylsilyl (B98337) triflate or transition metal catalysts to promote the reaction. d-nb.info
Significance of Pyridine (B92270) Derivatives in Medicinal and Materials Chemistry
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in both medicinal and materials chemistry. rsc.orgresearchgate.net Its unique electronic properties, basicity, and ability to form hydrogen bonds make it a crucial component in the design of new functional molecules. jchemrev.comnumberanalytics.comnih.gov
In medicinal chemistry, pyridine derivatives are ubiquitous and form the core structure of thousands of drug molecules. rsc.orgresearchgate.net This scaffold is present in numerous FDA-approved pharmaceuticals and natural products, including essential vitamins and alkaloids. rsc.orgresearchgate.netnih.gov The broad spectrum of biological activities associated with pyridine derivatives is extensive, encompassing anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, anticonvulsant, and antidiabetic properties, among others. researchgate.netjchemrev.comtandfonline.com Their versatility allows them to serve as the basis for developing potent and selective agents against a wide range of diseases. rsc.orgnih.gov
In the realm of materials chemistry, pyridine derivatives are equally important. They are integral to the synthesis of agrochemicals, including insecticides, herbicides, and fungicides. numberanalytics.comnumberanalytics.com Beyond agriculture, these compounds are used as building blocks for functional organic materials such as conducting polymers and luminescent materials. numberanalytics.com The pyridine moiety is also employed as a versatile ligand in organometallic chemistry and as a catalyst in various chemical processes. nih.gov
Position of Methyl Isonicotinimidate within the Broader Class of Isonicotinimidates
This compound, systematically named methyl pyridine-4-carboximidate, is a specific member of the pyridinecarboximidate class of compounds. vulcanchem.com Structurally, it features a pyridine ring where the hydrogen at the 4-position is substituted with a methoxyimidate group. vulcanchem.com This places it within the larger chemical family of imidoesters (or imidates). acs.org The core reactivity of the molecule is dictated by the imidate group, which enables it to participate in reactions such as nucleophilic substitution. vulcanchem.com
Below is a table summarizing the key chemical identifiers for this compound.
| Property | Value |
| CAS Number | 35451-46-8 vulcanchem.com |
| Molecular Formula | C₇H₈N₂O vulcanchem.com |
| Molecular Weight | 136.15 g/mol vulcanchem.com |
| IUPAC Name | Methyl pyridine-4-carboximidate vulcanchem.com |
| Synonyms | 4-Pyridinecarboximidic acid methyl ester vulcanchem.com |
| SMILES | COC(=N)C1=CC=NC=C1 vulcanchem.com |
| InChIKey | NJHSZWGAZDIXPZ-UHFFFAOYSA-N vulcanchem.com |
This data is compiled from chemical databases and research articles. vulcanchem.com
Within the family of imidoesters used in academic research, particularly as protein-modifying reagents, this compound is one of several known compounds. Other popular imidoesters used for similar purposes include ethyl acetimidate and S-methylthioacetimidate. nih.govutexas.eduresearchgate.net These reagents share the common feature of reacting with primary amines under specific pH conditions, a property that is exploited in biochemical studies. thermofisher.com
Overview of Key Research Areas Pertaining to this compound
The primary application of this compound in academic research is as a chemical reagent in the field of structural biology, specifically in mass spectrometry-based protein footprinting. nih.govutexas.eduresearchgate.net Protein footprinting is a method used to investigate the higher-order structure of proteins by "marking" the solvent-accessible surface area. nih.govutexas.edu
As an imidoester, this compound is used to covalently label the primary amino groups of proteins, which are found at the N-terminus and on the side chains of lysine (B10760008) residues. nih.govresearchgate.net This reaction, known as amidination, is highly specific to these amino groups. thermofisher.comresearchgate.net By analyzing which residues are modified by this compound, researchers can deduce which parts of the protein are exposed to the solvent, providing insights into protein folding, conformation, and interaction interfaces. nih.govutexas.edu Unlike some other modifying reagents, the amidination of lysine by an imidoester like methyl acetimidate retains the positive charge at physiological pH, which can be advantageous for preserving the native-like charge distribution of the protein. utexas.eduthermofisher.com
Beyond its role in proteomics, this compound also serves as a synthetic intermediate in organic chemistry. Research has shown its utility in the construction of more complex heterocyclic systems. For example, it reacts with formimidamide hydrochloride in a base-catalyzed reaction to synthesize 2-(4-pyridyl)-1,3,5-triazine. thieme-connect.de It has also been cited as a preferable imidate intermediate in a patented process for preparing the pharmaceutical compound ridinilazole (B1679324). google.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl pyridine-4-carboximidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-10-7(8)6-2-4-9-5-3-6/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHSZWGAZDIXPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480975 | |
| Record name | Methyl isonicotinimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35451-46-8 | |
| Record name | Methyl isonicotinimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl Isonicotinimidate
Established Synthetic Pathways for Isonicotinimidates
The primary and most well-established method for synthesizing isonicotinimidates, including methyl isonicotinimidate, is the Pinner reaction. This reaction, first described by Adolf Pinner in 1877, involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt, also known as a Pinner salt. wikipedia.org
General Principles of Imidoester Synthesis
The synthesis of imidoesters, or imidates, is fundamentally achieved through the Pinner reaction, which involves the partial solvolysis of a nitrile. organic-chemistry.org The reaction mechanism begins with the protonation of the nitrile's nitrogen atom by a strong acid, typically anhydrous hydrogen chloride. This protonation significantly increases the electrophilicity of the nitrile's carbon atom, making it susceptible to nucleophilic attack. chemistrysteps.comrroij.com
An alcohol, acting as the nucleophile, then attacks this activated carbon. The subsequent transfer of a proton results in the formation of an imidoester salt, specifically an alkyl imidate salt when HCl is used. nrochemistry.comnih.gov These Pinner salts are often crystalline solids. rroij.com
A critical requirement for the Pinner reaction is the use of anhydrous (water-free) conditions. nrochemistry.com The presence of water is detrimental because the resulting imidoester salt is sensitive to hydrolysis, which would lead to the formation of a carboxylic ester instead of the desired imidoester. wikipedia.orgnrochemistry.com The reaction is also typically conducted at low temperatures, such as 0°C, to prevent the decomposition of the thermodynamically unstable imidium chloride salt. wikipedia.orgnrochemistry.com
While the classic Pinner reaction uses gaseous hydrogen chloride, milder and more manageable protocols have been developed. These include the in-situ generation of HCl using reagents like trimethylsilyl (B98337) chloride (TMSCl) and an alcohol, or the use of commercially available solutions of HCl in anhydrous solvents such as cyclopentyl methyl ether (CPME). rroij.comnih.govresearchgate.net
Specific Reaction Conditions and Reagents for this compound Synthesis
The synthesis of this compound via the Pinner reaction employs specific reactants and conditions tailored to this heteroaromatic compound.
The nitrile precursor for this compound is isonicotinonitrile , also known as 4-cyanopyridine (B195900). The Pinner reaction is well-suited for a wide range of nitriles, including aliphatic, aromatic, and heteroaromatic substrates like isonicotinonitrile. nrochemistry.com The pyridine (B92270) ring of isonicotinonitrile is generally stable under the acidic conditions of the reaction.
| Reactant | Structure | Role in Synthesis |
| Isonicotinonitrile | 4-Cyanopyridine | Provides the isonicotinoyl carbon-nitrogen backbone. |
To produce the "methyl" portion of this compound, methanol (B129727) is used as the alcohol reactant. The Pinner reaction generally yields the best results with primary or secondary alcohols, making methanol an ideal choice. rroij.comnih.gov In the reaction, the methanol molecule acts as the nucleophile that attacks the activated nitrile carbon.
| Reactant | Formula | Role in Synthesis |
| Methanol | CH₃OH | Acts as the nucleophile and provides the methyl group for the ester portion of the final product. |
Anhydrous hydrogen chloride (HCl) is the indispensable acid catalyst in the classical Pinner synthesis of this compound. google.com Its primary role is to protonate the nitrogen atom of the isonicotinonitrile. This step is crucial as it forms a highly activated nitrilium cation, which is a potent electrophile. nih.govd-nb.info This activation facilitates the subsequent attack by the weakly nucleophilic methanol. The reaction is typically saturated with dry HCl gas or treated with a solution of HCl in an anhydrous solvent. google.comuchicago.edu The final product is isolated as the stable this compound hydrochloride salt. organic-chemistry.org
| Reagent | Formula | Function |
| Hydrogen Chloride | HCl | Acid catalyst; protonates the nitrile to form a reactive nitrilium cation. |
The choice of solvent is critical for maintaining the anhydrous conditions necessary for a successful Pinner reaction. The solvents must be inert to the strong acidic conditions and should not react with the intermediates. google.com In some cases, an excess of the nitrile reactant can itself serve as a solvent, which can improve reaction times and reduce side reactions. google.com
Commonly used solvents are typically anhydrous ethers or chlorinated hydrocarbons. The use of an ether can also aid in the purification process, as many imidoester hydrochloride salts are insoluble in ether, causing them to precipitate from the solution as fine, easily handled crystals. uchicago.edu An improved version of the Pinner reaction utilizes a 4N solution of HCl in cyclopentyl methyl ether (CPME), which allows for direct isolation of the product by simple filtration. researchgate.netresearchgate.net
| Solvent System | Rationale for Use |
| Anhydrous Ether (e.g., Diethyl ether) | Inert solvent, low solubility of the Pinner salt product facilitates isolation. uchicago.edu |
| Chloroform (B151607) | Anhydrous, inert solvent. google.com |
| Dioxane | Used as a solvent for pre-made HCl solutions. google.com |
| Cyclopentyl methyl ether (CPME) | A greener solvent option; allows for improved reaction conditions and easier product isolation. researchgate.netresearchgate.net |
| Excess Isonicotinonitrile | Can act as a solvent, potentially increasing reaction rate and minimizing by-products. google.com |
Yield Optimization and Purity Considerations
Yield Optimization: To optimize the yield of this compound via the Pinner reaction, several factors must be carefully controlled. The use of anhydrous reagents and solvents is paramount, as the presence of water will lead to the hydrolysis of the intermediate nitrilium ion and the final imidate salt to form the corresponding ester or amide. wikipedia.org An excess of the alcohol (methanol) is often employed to drive the reaction towards the formation of the imidate. The concentration of the acid catalyst, typically anhydrous hydrogen chloride, also plays a crucial role. A sufficient concentration is required to catalyze the reaction effectively, but excessive amounts can promote side reactions. Excellent yields, often exceeding 90%, have been reported for the synthesis of imidate hydrochlorides when the reaction is carried out under optimized conditions (low temperature, anhydrous environment, and appropriate stoichiometry). researchgate.net
Purity Considerations: A significant advantage of the Pinner reaction is that the product, the imidate hydrochloride, often precipitates from the reaction mixture as a crystalline solid. researchgate.net This allows for straightforward isolation and purification by simple filtration, followed by washing with a cold, anhydrous solvent to remove any unreacted starting materials and soluble impurities. The crystalline nature of the Pinner salt is a good indicator of its purity. Further purification, if necessary, can be achieved by recrystallization from a suitable anhydrous solvent system. The purity of the final this compound, obtained after neutralization of the salt, is highly dependent on the purity of the intermediate Pinner salt.
Emerging and Green Chemistry Approaches in Imidoester Synthesis
In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable chemical processes. This has led to the exploration of novel methods for the synthesis of imidoesters, including this compound, that reduce waste, energy consumption, and the use of hazardous materials.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. While specific studies on the microwave-assisted synthesis of this compound are not extensively documented, the application of microwave irradiation to related syntheses of nitrogen-containing heterocycles and acylation reactions has been successful. nih.govnih.goveurekaselect.com The principles of microwave heating could potentially be applied to the Pinner reaction, offering a way to significantly shorten the typically long reaction times associated with this method. A hypothetical comparison between conventional and microwave-assisted synthesis is presented below.
| Parameter | Conventional Heating | Microwave-Assisted Heating |
| Reaction Time | Hours to days | Minutes to hours |
| Energy Consumption | High | Low |
| Yield | Good to Excellent | Potentially Higher |
| Side Reactions | More prevalent | Often reduced |
Note: This table represents the general advantages of microwave-assisted synthesis and its potential application to imidoester formation.
Mechanochemical Approaches
Mechanochemistry, the use of mechanical force to induce chemical reactions, is a rapidly growing field in green chemistry. nih.gov These reactions are typically performed in the solid state, often in a ball mill, and can significantly reduce or eliminate the need for solvents. This solvent-free approach is highly desirable from an environmental perspective. The mechanochemical synthesis of various aromatic compounds, including amides and ketones, has been successfully demonstrated. nih.govrsc.orgrsc.org The application of mechanochemistry to the synthesis of imidoesters like this compound from 4-cyanopyridine and a solid source of methanol (e.g., adsorbed on a solid support) in the presence of a solid acid catalyst is a promising area for future research. This approach would offer a solvent-free, energy-efficient, and potentially scalable route to this important compound.
Application of Green Solvents
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional solvents used in the Pinner reaction, such as chloroform or dioxane, are often toxic and environmentally harmful. organic-chemistry.org Research into greener alternatives has identified solvents that are less hazardous and derived from renewable resources. Cyclopentyl methyl ether (CPME) has been reported as a more environmentally benign solvent for an improved Pinner reaction. researchgate.net The use of CPME allows for the direct isolation of the product by simple filtration and is a useful ether solvent for extractive workup from aqueous acidic mixtures. researchgate.net The adoption of such green solvents can significantly improve the sustainability of this compound synthesis.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound and other imidoesters can be approached through several distinct strategies, each with its own set of advantages and limitations. The classical Pinner reaction, which is acid-catalyzed, is a well-established and high-yielding method, particularly for aromatic nitriles. wikipedia.orgrroij.comnih.gov It benefits from the often-crystalline nature of the product salt, which simplifies purification. However, it requires strictly anhydrous conditions and the use of a strong, corrosive acid like hydrogen chloride.
Base-catalyzed methods for imidoester synthesis also exist. These reactions typically involve the addition of an alkoxide to a nitrile. nih.gov Base-catalyzed approaches can be complementary to the Pinner reaction, sometimes giving better results with nitriles that are unreactive under acidic conditions. wikipedia.org However, these reactions can suffer from equilibrium limitations, potentially leading to lower yields. beilstein-journals.org
More recently, Lewis acid-promoted Pinner-type reactions have been developed. These methods utilize Lewis acids, such as hafnium triflate, to activate the nitrile towards nucleophilic attack by the alcohol. nih.govbeilstein-journals.org This approach can offer milder reaction conditions compared to the use of gaseous hydrogen chloride.
A comparative overview of these synthetic strategies is provided in the table below.
| Synthetic Strategy | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |
| Classical Pinner Reaction | Anhydrous HCl | Low temperature (0-5 °C), anhydrous solvent | High yields for aromatic nitriles, crystalline product simplifies purification. researchgate.net | Requires corrosive and toxic gaseous HCl, strictly anhydrous conditions needed. nih.gov |
| Base-Catalyzed Synthesis | Sodium Alkoxide | Anhydrous alcohol | Useful for nitriles that are unreactive to acid catalysis. wikipedia.org | Can be equilibrium-limited, potentially leading to lower yields. beilstein-journals.org |
| Lewis Acid-Promoted Reaction | Lewis Acids (e.g., Hf(OTf)₄) | Varies, can be milder than classical Pinner | Milder reaction conditions, avoids gaseous HCl. nih.gov | Lewis acids can be expensive. nih.gov |
| Microwave-Assisted Synthesis | (Potential Application) | Elevated temperature, sealed vessel | Drastically reduced reaction times, potential for higher yields. nih.govnih.gov | Requires specialized equipment, optimization for specific reaction needed. |
| Mechanochemical Synthesis | (Potential Application) | Ball milling, solvent-free | Environmentally friendly (solvent-free), energy-efficient. nih.gov | Scalability can be a challenge, requires specific milling equipment. |
Efficiency and Atom Economy
The efficiency of a chemical synthesis is often evaluated by its reaction yield and atom economy. The Pinner reaction is generally effective for producing imidates from a wide range of nitriles.
Atom Economy: Atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the final desired product. The Pinner reaction, in its ideal form, is an addition reaction, which characteristically exhibits high atom economy.
The balanced chemical equation for the formation of the this compound hydrochloride salt is:
C₆H₄N₂ (4-cyanopyridine) + CH₄O (Methanol) + HCl (Hydrogen Chloride) → C₇H₉ClN₂O (this compound hydrochloride)
The calculation for the atom economy is as follows:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
| Reactant | Formula | Molecular Weight (g/mol) | Atoms Utilized in Product |
|---|---|---|---|
| 4-Cyanopyridine | C₆H₄N₂ | 104.11 | All |
| Methanol | CH₄O | 32.04 | All |
| Hydrogen Chloride | HCl | 36.46 | All |
| Total Reactant MW: 172.61 g/mol | Atom Economy: 100% | ||
| Product MW (C₇H₉ClN₂O): 172.61 g/mol |
Scalability for Laboratory and Industrial Applications
The scalability of the traditional Pinner reaction from a laboratory setting to industrial production presents several significant challenges. These challenges are primarily related to the handling of reagents and the stringent reaction conditions required.
Reagent Handling: The use of anhydrous hydrogen chloride gas is a major hurdle for large-scale synthesis. HCl gas is highly corrosive, toxic, and requires specialized equipment for safe handling and introduction into the reaction vessel. Maintaining strictly anhydrous conditions on an industrial scale is also complex and costly, as moisture can lead to unwanted side products and reduced yields.
Temperature Control: The reaction is often exothermic and requires cooling to low temperatures (typically 0°C or below) to ensure the stability of the Pinner salt intermediate. Managing temperature control in large reactors can be energy-intensive and requires robust engineering solutions to maintain a consistent temperature profile throughout the reaction mixture.
Solvent Use: Traditional protocols often employ solvents like anhydrous ether or chloroform. These solvents are volatile, flammable, and pose significant environmental and health risks, making their use in large-scale industrial processes undesirable and subject to strict regulation.
Product Isolation: The Pinner salt product often precipitates from the reaction mixture. Handling and filtering large volumes of crystalline, moisture-sensitive solids under an inert atmosphere adds to the complexity and cost of the industrial process.
These factors can make the direct scale-up of the classic Pinner reaction economically and logistically challenging. Industrial applications would likely necessitate modified procedures, such as using solutions of HCl in more manageable solvents or exploring continuous flow reactors to improve safety and control over reaction parameters.
Environmental Impact and Sustainability
The environmental footprint of this compound synthesis via the traditional Pinner reaction is a significant concern, primarily due to the nature of the reagents and solvents involved. ijarsct.co.in
Hazardous Substances:
Hydrogen Chloride: Anhydrous HCl is a highly toxic and corrosive gas. Its production and use have associated risks of accidental release. nih.gov
Solvents: The use of chlorinated solvents like chloroform or volatile ethers contributes to air pollution and poses health risks to workers. These solvents are often classified as hazardous air pollutants (HAPs).
Waste Generation: The primary waste stream consists of the solvent used in the reaction and purification steps. If the reaction is not perfectly efficient, byproducts from decomposition or side reactions will also contribute to the waste. The neutralization of the acidic reaction mixture with a base will generate salt waste that requires disposal.
Sustainability Improvements: In line with the principles of green chemistry, efforts have been made to develop more sustainable alternatives to the classical Pinner reaction. ijarsct.co.inbiosynce.com
Alternative Reagents: Milder protocols have been developed to avoid the use of gaseous HCl. One such method involves the in situ generation of HCl from reagents like trimethylsilyl chloride (TMSCl). Another approach is to use a commercially available solution of HCl in a less hazardous solvent, such as cyclopentyl methyl ether (CPME), which is considered a greener alternative to traditional ethers and chlorinated solvents.
Catalyst Development: Research into Lewis acid-promoted Pinner reactions aims to replace the strong Brønsted acid (HCl) with catalytic amounts of metal triflates or other Lewis acids. jscimedcentral.com This can lead to milder reaction conditions and reduce the generation of acidic waste.
Solvent-Free Conditions: Exploring solvent-free or solid-state reactions could dramatically reduce the environmental impact by eliminating the largest source of waste and avoiding the use of hazardous organic solvents. ijarsct.co.in
| Aspect | Traditional Pinner Reaction | Greener Alternatives |
|---|---|---|
| Acid Source | Anhydrous Hydrogen Chloride (gas) | HCl in CPME, in situ generation (e.g., from TMSCl), Lewis acids |
| Solvents | Anhydrous Ether, Chloroform | Cyclopentyl methyl ether (CPME), Solvent-free conditions |
| Key Hazards | Toxic/corrosive gas, volatile/hazardous solvents | Reduced handling of hazardous gas, use of less toxic solvents |
| Waste | Solvent waste, salt from neutralization | Reduced solvent waste, potentially recyclable catalysts |
Reaction Mechanisms Involving Methyl Isonicotinimidate
Nucleophilic Acyl Substitution Mechanisms in Imidoester Reactions
Nucleophilic acyl substitution is a fundamental reaction type where a nucleophile displaces a leaving group on an acyl compound, resulting in a new carbonyl-containing product. byjus.comchemistrytalk.org In the context of methyl isonicotinimidate, the imidate group is the reactive site for such nucleophilic attacks. vulcanchem.com These reactions can be catalyzed by either acid or base. Under acidic conditions, the carbonyl group is protonated, which increases its electrophilicity and susceptibility to attack by a nucleophile. byjus.com In basic conditions, the nucleophile is often deprotonated, making it more anionic and thus more reactive. byjus.com
The general mechanism for nucleophilic acyl substitution proceeds through a tetrahedral intermediate. byjus.com For imidoesters like this compound, the reaction involves the attack of a nucleophile on the electrophilic carbon of the imidate group. thermofisher.com
Amidation and Amidination Reactions
This compound readily reacts with primary amines in processes known as amidation and amidination, which are pivotal in fields like protein chemistry for modifying lysine (B10760008) residues. researchgate.netthermofisher.com
The reaction of this compound with primary amines leads to the formation of amidine products. thermofisher.comthermofisher.com This transformation is highly dependent on the reaction conditions, particularly the pH. researchgate.netthermofisher.com Primary amines, with their lone pair of electrons, act as potent nucleophiles that attack the electrophilic carbon of the imidate group. thermofisher.com
Amidines are compounds characterized by the R-C(=NR')NR''R''' functional group. wikipedia.org The formation of amidines from this compound and a primary amine involves the displacement of the methoxy (B1213986) group (-OCH3) by the amine. The resulting amidine bond is protonated at physiological pH, thus preserving the positive charge of the original primary amine it replaced. thermofisher.com This property is particularly useful in protein modification studies. researchgate.net
A general route for amidine synthesis is the Pinner reaction, where a nitrile reacts with an alcohol in the presence of an acid to form an iminoether, which is then treated with ammonia (B1221849) or an amine to yield the amidine. wikipedia.org
Under certain conditions, particularly at a pH below 10, the reaction between an imidoester like this compound and a primary amine proceeds through an N-alkyl imidate intermediate. researchgate.netthermofisher.comthermofisher.com This intermediate is formed when the primary amine attacks the imidoester, leading to the displacement of the original amino group of the imidate. This N-alkyl imidate can then undergo further reaction. researchgate.netthermofisher.com
The reaction pathway of this compound is significantly influenced by pH. Both amidination and the competing hydrolysis reaction show pH-dependent rates. researchgate.netresearchgate.net
At pH < 10: The reaction often proceeds through an N-alkyl imidate intermediate. This intermediate can then react with another amine to form an N,N'-disubstituted amidine or be converted to the final amidine product. thermofisher.comthermofisher.com However, at this lower pH range, side reactions can occur. thermofisher.com
At pH 8-10: This range is generally favorable for amidine formation. thermofisher.com Research on methyl acetimidate, a related imidoester, showed that between pH 6.8 and 8.8, the rate of amidination increases while the rate of hydrolysis decreases. researchgate.net
At pH 10: Amidine formation is often more rapid and occurs in higher yield, apparently without the accumulation of an intermediate. researchgate.net Alkaline conditions, such as pH 10, are often optimal for imidoester reactions with primary amines to ensure specificity. thermofisher.comthermofisher.com
Interactive Table: Effect of pH on Imidoester Reactions
| pH Range | Predominant Reaction Pathway | Intermediate Formation | Efficiency of Amidination |
| < 8 | Hydrolysis may compete significantly. researchgate.net | N-alkyl imidate formation is likely. researchgate.netthermofisher.com | Lower, potential for side-reactions. thermofisher.com |
| 8 - 10 | Amidination is favored. thermofisher.com | N-alkyl imidate can form. researchgate.netthermofisher.com | Generally efficient. researchgate.netthermofisher.com |
| > 10 | Direct amidine formation. researchgate.netthermofisher.com | Intermediate does not accumulate. researchgate.net | High efficiency and specificity. thermofisher.com |
Hydrolysis Pathways of this compound
In aqueous solutions, this compound is susceptible to hydrolysis, a reaction where water acts as the nucleophile. vulcanchem.com This process is also pH-dependent and competes with the desired amidination reaction when amines are present. researchgate.net The hydrolysis of imidoesters at low pH leads to the formation of a carboxylic ester and an amine. rroij.com
The rate of hydrolysis for imidoesters like methyl acetimidate has been shown to decrease as the pH increases from 6.8 to 8.8. researchgate.net This is in contrast to the rate of amidination, which increases in the same pH range. researchgate.net This differential pH dependence allows for the optimization of reaction conditions to favor amidination over hydrolysis. researchgate.net
Factors Influencing Hydrolysis Rate
The rate at which this compound and other imidoesters hydrolyze is a critical factor in their application, as their stability in aqueous solutions is limited. nih.govutexas.edu The hydrolysis of these compounds is influenced by several environmental factors. The structure of the imidoester itself can also play a role in its hydrolysis rate.
pH, Temperature, and Ionic Strength Effects
The hydrolysis of imidoesters like this compound is significantly affected by pH and temperature. researchgate.netmst.edu Generally, the rate of hydrolysis for imidoesters increases with both increasing pH and temperature. mst.edu For instance, studies on the related compound methyl acetimidate have shown that between a pH of 6.8 and 8.8, the rate of hydrolysis decreases. researchgate.netresearchgate.net This is an important consideration for its use in protein modification, which is often carried out in this pH range. researchgate.net
Temperature has a pronounced effect, with rate constants for hydrolysis increasing substantially with a rise in temperature. researchgate.netresearchgate.net In contrast, ionic strength has been observed to have no significant effect on the hydrolysis rate of methyl acetimidate. researchgate.netresearchgate.net This suggests that for practical purposes in a laboratory setting, minor variations in the salt concentration of the buffer may not significantly impact the stability of the reagent due to hydrolysis.
| Factor | Effect on Hydrolysis Rate |
| pH | Complex; for methyl acetimidate, the rate decreases between pH 6.8 and 8.8. researchgate.netresearchgate.net |
| Temperature | Rate increases significantly with increasing temperature. researchgate.netresearchgate.net |
| Ionic Strength | No significant effect observed for methyl acetimidate. researchgate.netresearchgate.net |
Role as a Protein-Modifying Reagent
This compound belongs to the imidoester family of reagents, which are utilized for the chemical modification of proteins. nih.govutexas.edu These reagents are particularly valuable for their specificity in targeting certain amino acid residues.
Specificity for Lysine Residues
Imidoesters, including this compound, are highly specific for reacting with the primary amino groups in proteins. thermofisher.com These amino groups are found at the N-terminus of polypeptide chains and, more numerously, in the side chain of lysine residues. thermofisher.comacs.org This specificity allows for targeted modification of these sites within a protein's structure. researchgate.net The reaction of an imidoester with a lysine residue results in the formation of an amidine. researchgate.net
Retention of Positive Charge on Lysine after Labeling
A key advantage of using imidoesters like this compound for protein modification is the retention of the positive charge on the modified lysine residue at a physiologically relevant pH. nih.govutexas.edu The ε-amino group of lysine has a pKa of about 10.5 and is protonated with a +1 charge at physiological pH. nih.gov After modification with an imidoester, the resulting amidine group maintains this positive charge. nih.govutexas.eduresearchgate.net This is in contrast to other modifying reagents, such as succinic anhydride, which neutralize the positive charge of the lysine residue upon reaction. nih.govutexas.edu Preserving the native charge of the lysine residue is often crucial for maintaining the protein's natural structure and function. nih.gov
| Reagent Family | Effect on Lysine Charge |
| Imidoesters (e.g., this compound) | Retains positive charge. nih.govutexas.edu |
| Anhydrides (e.g., Succinic Anhydride) | Reverses/neutralizes positive charge. nih.govutexas.edu |
Applications in Protein Footprinting and Higher-Order Structure Analysis
This compound and other imidoesters are employed in protein footprinting techniques to probe the higher-order structure of proteins. nih.govutexas.edunih.gov Protein footprinting involves covalently labeling the solvent-accessible surface of a protein to gain insights into its three-dimensional conformation. utexas.edunih.govamericanpharmaceuticalreview.com By modifying accessible lysine residues, researchers can identify regions of the protein that are exposed to the solvent versus those that are buried within the protein's core or involved in interactions with other molecules. americanpharmaceuticalreview.com This information is valuable for understanding protein folding, protein-protein interactions, and conformational changes. nih.gov
Spatial Specificity in Membrane Protein Studies
In the study of membrane proteins, certain imidoesters offer spatial specificity. nih.govutexas.edu Some imidoesters are membrane-impermeable, meaning they cannot cross the cell membrane. nih.govutexas.edu This property allows researchers to selectively label the domains of a membrane protein that are exposed on the exterior of the cell, providing information about the protein's topology and the arrangement of its extracellular and intracellular loops. nih.govutexas.edu While this compound itself is not specified as membrane-impermeable, related imidoesters like isethionyl acetimidate and S-sulfethylthioacetimidate, which are sulfonic salts, possess this characteristic. nih.govutexas.edu This highlights a key strategy in the broader application of imidoesters for studying the complex architecture of membrane proteins. nih.govnih.govresearchgate.net
Condensation Reactions
This compound serves as a key reactant in condensation reactions, a class of reactions where two molecules combine to form a larger molecule, typically with the loss of a small molecule such as water or methanol (B129727). Its primary utility in this context is as a precursor for building complex heterocyclic systems.
Reaction with Diaminobenzimidazoles (DAB)
A notable condensation reaction involving this compound is its reaction with 3,3′-diaminobenzidine (DAB). google.com This reaction involves the nucleophilic attack of the amino groups of DAB on the electrophilic carbon of the imidate group of this compound. This process leads to the formation of new carbon-nitrogen bonds and the subsequent cyclization to form a benzimidazole (B57391) ring system.
Formation of Pharmaceutical Intermediates (e.g., Ridinilazole)
The condensation of this compound with 3,3′-diaminobenzidine is a crucial step in the synthesis of the pharmaceutical compound Ridinilazole (B1679324). google.comgoogle.com Ridinilazole is a bibenzimidazole derivative, and this specific condensation reaction, referred to as an "imidate-DAB condensation," is the core process for constructing its heterocyclic backbone. google.com The reaction effectively couples two precursor molecules to yield the complex structure of the final drug substance. google.com
Reaction Conditions and Yields
The synthesis of Ridinilazole via the condensation of this compound and DAB has been developed into an efficient process suitable for large-scale production under Good Manufacturing Practice (GMP) conditions. google.com The reaction is designed to be robust and scalable for commercial manufacturing.
Table 1: Components in the Condensation Synthesis of Ridinilazole
| Reactant | Formula/Structure | Role |
|---|---|---|
| This compound | C₇H₈N₂O | Imidate precursor for the pyridine-4-yl-benzimidazole moiety. google.comgoogle.com |
| 3,3′-Diaminobenzidine (DAB) | C₁₂H₁₂N₄ | Diamine backbone, forms the core benzimidazole structure. google.com |
| Ridinilazole | C₂₄H₁₆N₆ | Final product of the condensation reaction. google.com |
Impurity Profiling and Control in Condensation Reactions
In the context of pharmaceutical manufacturing, the control of impurities is critical. Processes for preparing Ridinilazole have been specifically developed to reduce potentially genotoxic impurities (PGIs) to levels that are acceptable for the commercial production of drug formulations. google.com This highlights that a key aspect of the condensation reaction's development is not just the yield of the desired product but also the effective management and minimization of unwanted by-products. google.com
Theoretical and Computational Studies of Reaction Mechanisms
To complement experimental findings, theoretical and computational methods are used to achieve a deeper understanding of reaction mechanisms at a molecular level. These studies can elucidate transition states, reaction intermediates, and the energetic landscape of a chemical transformation.
Quantum Chemical Calculations
The accuracy of these calculations is dependent on the chosen method and basis set, with various levels of theory available. peerj.com For instance, methods like B3LYP combined with basis sets such as 6-31G(d,p) are commonly used to calculate molecular energies and geometries. mdpi.com Such studies can predict the most likely reaction mechanism, explain observed regioselectivity, and guide the optimization of reaction conditions by providing insight into the factors that control the reaction's speed and outcome. diva-portal.orgresearchgate.net The inclusion of dispersion corrections (e.g., DFT-D3) often improves the accuracy of the calculated energies. peerj.com
Table 2: Overview of Quantum Chemical Methods in Reaction Mechanism Studies
| Method/Theory | Application/Purpose | Key Findings/Considerations |
|---|---|---|
| Density Functional Theory (DFT) | Widely used to calculate molecular energies, geometries, and reaction pathways for complex systems. mdpi.comdiva-portal.org | The choice of functional (e.g., B3LYP, UωB97XD) and basis set impacts accuracy. mdpi.comnih.gov |
| Hartree-Fock (HF) Theory | An ab initio method that provides a fundamental starting point for more advanced calculations. peerj.com | Often less accurate than DFT or other post-HF methods for reaction energies. peerj.com |
| Møller-Plesset Perturbation Theory (MP2) | An ab initio method that includes electron correlation for higher accuracy than HF. peerj.com | Can provide results similar in quality to more computationally expensive methods like CCSD(T). peerj.com |
| Coupled Cluster (CCSD(T)) | Considered a "gold standard" for high-accuracy single-point energy calculations on optimized geometries. nih.govpeerj.com | Computationally intensive, often used to benchmark other, faster methods. peerj.com |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful computational methods used to model the physical movements of atoms and molecules over time. nih.gov These simulations are invaluable for understanding the dynamic behavior of chemical systems, such as conformational changes, solvent effects, and the stability of molecular complexes. nih.govmdpi.com For instance, MD simulations have been extensively used to study the dynamics of biological macromolecules like proteins and nucleic acids, revealing how their movement influences function. nih.govuw.edu.plbiorxiv.org The process involves setting up an initial system, minimizing its energy, and then simulating its evolution under specific conditions (e.g., constant temperature and pressure) to analyze trajectories and interactions. nih.govmdpi.com However, a specific application of these simulation techniques to study this compound could not be found in the surveyed literature. Such a study would be necessary to provide detailed findings on its behavior in a simulated environment.
Transition State Analysis
Transition state analysis is crucial for understanding the kinetics and mechanisms of chemical reactions. The transition state is a high-energy, transient configuration of atoms that occurs as reactants transform into products. rsc.org Analyzing its structure and energy determines the reaction's activation energy and rate. Computational chemistry provides tools to locate and characterize these transition states. numberanalytics.comcatalysis.blogsparkle.pro.br
For related compounds like imidate salts, studies on hydrolysis mechanisms indicate the formation of a tetrahedral intermediate. cdnsciencepub.comresearchgate.net The breakdown of this intermediate is influenced by factors like stereoelectronic control and the pH of the medium, which dictates the product distribution (i.e., ester and amine versus amide and alcohol). researchgate.netcdnsciencepub.com Theoretical and computational studies, including kinetic isotope effect (KIE) analysis, have been used to elucidate the transition states in the hydrolysis and aminolysis of other esters and amides, often revealing whether the transition state is early or late and the degree of bond formation/cleavage. nih.govrsc.org For example, in the hydrolysis of some esters, a nearly tetrahedral transition state is indicated by kinetic isotope effects. nih.gov However, a specific transition state analysis for reactions involving this compound, detailing the geometry and energetic properties of its transition states, is not available in the existing scientific literature.
Due to the absence of dedicated research on these specific topics for this compound, it is not possible to generate a thorough and scientifically accurate article that adheres to the requested outline.
Derivatization and Structural Modifications of Methyl Isonicotinimidate
Synthesis of Novel Isonicotinimidate Derivatives
The generation of new molecules based on the methyl isonicotinimidate scaffold primarily involves two strategic approaches: altering the central heterocyclic system or varying the ester functional group.
The pyridine (B92270) ring of this compound can participate in reactions to create more complex heterocyclic systems. A key example of this is its use in the synthesis of substituted triazines. Research has shown that this compound can react with formimidamide hydrochloride under basic conditions to yield 2-(4-pyridyl)-1,3,5-triazine. thieme-connect.de In this reaction, the core imidate structure acts as a precursor, condensing with formimidamide to construct the new triazine ring, demonstrating a significant modification of the initial structure. thieme-connect.de
This transformation highlights the utility of the imidate group in ring-forming condensation reactions, providing a pathway to novel compounds where the original pyridine moiety is appended to a different heterocyclic system.
The identity of the ester group in isonicotinimidates is not limited to methyl. A common and foundational method for synthesizing these compounds is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol. jk-sci.comwikipedia.orgorganic-chemistry.org By starting with 4-cyanopyridine (B195900) (isonicotinonitrile) and selecting a different alcohol, a variety of alkyl isonicotinimidates can be produced. wikipedia.orgcommonorganicchemistry.com For example, using ethanol (B145695) in place of methanol (B129727) yields ethyl isonicotinimidate. lookchem.com
This flexibility allows for the synthesis of a homologous series of isonicotinimidates (e.g., ethyl, propyl, benzyl), each with potentially different physicochemical properties like solubility and reactivity. google.comcabidigitallibrary.org The choice of alcohol is a direct and effective strategy for tuning the characteristics of the final molecule. commonorganicchemistry.com
Functionalization for Specific Applications
The strategic functionalization of this compound allows it to be integrated into macromolecular systems for specialized uses, such as in materials science and biotechnology.
The structure of this compound contains functional groups that are suitable for polymerization reactions. The pyridine ring and the imidate group can act as sites for incorporation into polymer chains. specificpolymers.comlibretexts.org For instance, condensation polymerization often involves the reaction between two different monomers, each with two functional groups. savemyexams.com A suitably designed derivative of this compound, featuring functional groups such as hydroxyl or amine on the pyridine ring or a modifiable ester group, could serve as a monomer in the synthesis of polyesters or polyamides. savemyexams.comspectroscopyonline.com
The incorporation of the pyridine moiety into a polymer backbone can impart specific properties, such as altered thermal stability, hydrophilicity, and the ability to coordinate with metal ions. specificpolymers.combyjus.com While specific polymers made directly from this compound as a monomer are not widely documented, the functional groups present make it a candidate for creating functional polymers through established polymerization techniques. byjus.com
This compound is a known protein-modifying reagent used in the synthesis of bioconjugates. researchgate.netnih.govutexas.edu It specifically reacts with the primary amino groups of proteins, most notably the ε-amino group of lysine (B10760008) residues. researchgate.netcreative-proteomics.comnih.gov This reaction, known as amidination, converts the charged amino group into an uncharged amidine group at physiological pH, while preserving the positive charge, which can be crucial for maintaining protein structure and function. researchgate.net
This specific reactivity makes this compound a valuable tool in chemical biology for applications such as:
Protein Structure Probing: By modifying accessible lysine residues, the reagent helps in mapping the surface topology of proteins and identifying binding sites. researchgate.netnih.gov
Creating Stable Conjugates: The resulting amidine linkage is stable, making it suitable for creating robust bioconjugates. This technique has been documented in patents for conjugating molecules to biologically active compounds like the antibiotic thienamycin (B194209), which contains a primary amine. google.comgoogleapis.com
The targeted modification of lysine is a significant strategy in developing complex biomolecules for therapeutic and diagnostic purposes. nih.govnih.govrsc.org
Compound Index
Advanced Spectroscopic Analysis of Methyl Isonicotinimidate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.
¹H NMR Spectral Characterization
The proton NMR (¹H NMR) spectrum of a molecule offers valuable insights into the number of different types of protons and their neighboring environments. For methyl isonicotinimidate hydrochloride, specific chemical shifts have been reported. rsc.org
The protons on the pyridine (B92270) ring typically appear in the aromatic region of the spectrum. Due to the electron-withdrawing nature of the nitrogen atom and the carboximidate group, the pyridine protons are expected to be deshielded and resonate at a lower field. Specifically, the protons ortho to the ring nitrogen (H-2 and H-6) would likely show a different chemical shift compared to the protons meta to the nitrogen (H-3 and H-5).
The methoxy (B1213986) group (-OCH₃) protons would appear as a sharp singlet, typically in the upfield region of the spectrum. The imino proton (-NH) is often broad and its chemical shift can be highly dependent on the solvent and concentration.
For comparison, the ¹H NMR spectrum of the related compound 4-methylpyridine (B42270) shows signals for the aromatic protons around 7.1-8.6 ppm and a signal for the methyl protons at approximately 2.3 ppm. chemicalbook.com In pyridine itself, the protons resonate at approximately 7.3, 7.7, and 8.6 ppm. hmdb.ca
A hypothetical ¹H NMR data table for this compound is presented below based on known chemical shift ranges and data from analogous structures.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine H-2, H-6 | 8.5 - 8.8 | Doublet |
| Pyridine H-3, H-5 | 7.5 - 7.8 | Doublet |
| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet |
| Imino (-NH) | Variable (e.g., 5.0 - 7.0) | Broad Singlet |
¹³C NMR Spectral Characterization
The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal. libretexts.org
For this compound, the carbon atom of the imidate group (C=N) is expected to have a characteristic chemical shift in the range of 150-170 ppm. The carbons of the pyridine ring will appear in the aromatic region, typically between 120 and 150 ppm. The carbon atom of the methoxy group (-OCH₃) will resonate in the upfield region, generally around 50-60 ppm.
For comparison, the ¹³C NMR spectrum of 4-methylpyridine shows signals for the pyridine carbons at approximately 124, 147, and 149 ppm, and a signal for the methyl carbon at around 21 ppm. chemicalbook.comresearchgate.net
A predicted ¹³C NMR data table for this compound is provided below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Imidate Carbon (C=N) | 155 - 165 |
| Pyridine C-4 | 140 - 145 |
| Pyridine C-2, C-6 | 148 - 152 |
| Pyridine C-3, C-5 | 120 - 125 |
| Methoxy Carbon (-OCH₃) | 52 - 58 |
2D NMR Techniques for Structural Elucidation
Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning proton and carbon signals and elucidating complex molecular structures. udhtu.edu.ua Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be particularly useful for this compound.
A COSY experiment would reveal correlations between coupled protons. For instance, it would show a cross-peak between the signals of the H-2/H-6 and H-3/H-5 protons of the pyridine ring, confirming their adjacent relationship.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition of the molecule. For this compound (C₇H₈N₂O), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS to confirm its molecular formula. This is a critical step in the identification of a newly synthesized or isolated compound.
Fragmentation Patterns and Structural Information
In a mass spectrometer, molecules are ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. libretexts.org For this compound, several key fragmentation pathways can be predicted.
The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (136.15 g/mol ). Common fragmentation patterns for esters and related compounds involve the loss of small, stable neutral molecules or radicals. libretexts.org
Possible fragmentation pathways for this compound include:
Loss of a methoxy radical (-•OCH₃): This would result in a fragment ion at m/z 105.
Loss of a methyl radical (-•CH₃): Cleavage of the O-CH₃ bond would lead to a fragment ion at m/z 121.
Cleavage of the pyridine ring: The stable aromatic ring can also fragment, although this often requires higher energy. Fragmentation of the pyridine ring itself would lead to characteristic ions.
Loss of HCN: A common fragmentation pathway for pyridine-containing compounds is the loss of hydrogen cyanide, which would result in a fragment ion at m/z 109.
Analysis of these fragmentation patterns allows for the confirmation of the different structural units within the molecule.
A predicted mass spectrometry fragmentation data table for this compound is shown below.
| m/z Value | Possible Fragment Ion |
| 136 | [M]⁺ (Molecular Ion) |
| 105 | [M - •OCH₃]⁺ |
| 78 | [C₅H₄N]⁺ (Pyridine ring) |
| 51 | [C₄H₃]⁺ |
The study of derivatives, such as N-(dimethoxyphosphoryl)-1-methylpyridinium-4-carboximidate, can also provide insights into the fragmentation behavior of the core isonicotinimidate structure. researchgate.net
Applications in Reaction Monitoring and Purity Assessment
Spectroscopic techniques are indispensable tools for the real-time monitoring of chemical reactions and the subsequent assessment of product purity. In the synthesis of this compound and its derivatives, various advanced spectroscopic methods provide critical insights into reaction kinetics, mechanism, and the presence of impurities. bruker.combruker.com
Reaction Monitoring: The progress of reactions involving this compound can be effectively tracked using techniques like High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector. For instance, in the synthesis of N-[(4-pyridyl)(imino)methyl]thienamycin, where this compound is a key reactant, HPLC was used to follow the reaction's progress by taking timed aliquots. google.comgoogleapis.com This method allows for the quantitative analysis of the consumption of reactants and the formation of products over time. google.comgoogleapis.com
Modern approaches also utilize in-situ monitoring, often referred to as Process Analytical Technology (PAT). bruker.com Techniques such as flow Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS) can provide continuous, real-time data from a reacting solution. bruker.comuvic.ca ESI-MS is particularly powerful due to its high sensitivity and ability to analyze complex mixtures, providing dynamic information on the formation of intermediates and byproducts. uvic.ca This real-time analysis helps in understanding reaction mechanisms and optimizing conditions to maximize yield and minimize impurities. bruker.comuvic.ca
Purity Assessment: Once a synthesis is complete, spectroscopic analysis is crucial for determining the purity of the isolated this compound or its derivatives. A combination of techniques is often employed for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary methods to confirm the chemical structure and identify the presence of any residual solvents or starting materials. The integration of NMR signals can provide quantitative information about the purity of the sample.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the target compound with high precision, which helps in verifying its elemental composition.
Chromatography: HPLC, coupled with detectors like UV-Vis or MS, is a standard method for assessing purity. The area of the peak corresponding to the main product relative to the total area of all peaks gives a quantitative measure of purity. google.com
The following table summarizes the application of different spectroscopic techniques in the analysis of this compound synthesis:
| Spectroscopic Technique | Application in Synthesis | Key Advantages |
| HPLC-UV | Reaction monitoring, Purity assessment | Quantitative, reproducible, widely available. google.comgoogleapis.com |
| NMR Spectroscopy | Structural confirmation, Purity assessment | Provides detailed structural information, quantitative. bruker.com |
| Mass Spectrometry (MS) | Reaction monitoring, Molecular weight confirmation | High sensitivity, suitable for complex mixtures, real-time analysis capability. uvic.ca |
| Infrared (IR) Spectroscopy | Functional group identification, Reaction monitoring | Fast, non-destructive, provides information on specific chemical bonds. mdpi.com |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. mdpi.com It is particularly useful for confirming the structure of synthesized compounds like this compound.
Characteristic Vibrational Modes
The IR spectrum of this compound is characterized by specific vibrational modes corresponding to the stretching and bending of its constituent bonds. The key functional groups—the pyridine ring, the imidate group (C=N), and the methoxy group (C-O)—give rise to distinct absorption bands. The C=N stretch is a particularly important diagnostic peak for the imidate functionality.
Identification of Functional Groups
By analyzing the positions of the absorption bands in the IR spectrum, specific functional groups within the this compound molecule can be identified. For example, the presence of a strong absorption in the 1600-1700 cm⁻¹ region would confirm the C=N double bond of the imidate group. mdpi.com Vibrations associated with the aromatic pyridine ring typically appear in the 1400-1600 cm⁻¹ range and also at lower wavenumbers. The C-O stretching of the methoxy group is expected to be found in the 1000-1300 cm⁻¹ region.
The table below lists the expected characteristic IR absorption bands for the key functional groups in this compound.
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |
| C=N (Imine) | Stretch | 1690 - 1640 |
| C-O (Ether-like) | Stretch | 1250 - 1050 |
| C=C, C=N (Pyridine Ring) | Stretch | 1600 - 1450 |
| C-H (Aromatic) | Stretch | 3100 - 3000 |
| C-H (Methyl) | Stretch | 2960 - 2850 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. mdpi.com It is commonly used for quantitative analysis and for gaining information about the electronic structure of conjugated systems.
Electronic Transitions and Absorption Maxima
The structure of this compound, containing a conjugated pyridine ring and an imine group, gives rise to specific electronic transitions, primarily π → π* and n → π* transitions.
π → π transitions:* These are high-energy transitions that occur in molecules with π-systems, such as the pyridine ring. They typically result in strong absorption bands.
n → π transitions:* These lower-energy transitions involve the excitation of a non-bonding electron (from the nitrogen atoms) to an anti-bonding π* orbital. These absorptions are generally weaker than π → π* transitions.
In the context of HPLC analysis for a reaction involving this compound, a UV detector was set to a wavelength of 254 nm. google.comgoogleapis.com This suggests a significant electronic transition and absorption maximum (λmax) around this value. In a separate instance, a derivative formed from this compound exhibited a λmax at 297 nm in a pH 7 phosphate (B84403) buffer, indicating the electronic environment of the chromophore. google.comgoogleapis.com
The following table summarizes the observed UV absorption maxima for compounds related to this compound.
| Compound/Context | λmax (nm) | Solvent/Conditions |
| HPLC Monitoring of Reaction | 254 | Aqueous 10% THF google.comgoogleapis.com |
| N-[(4-pyridyl)(imino)methyl]thienamycin | 297 | pH 7 Phosphate Buffer google.comgoogleapis.com |
Solvatochromic Properties
The presence of polar functional groups and nitrogen heteroatoms in this compound suggests that its electronic transitions would be sensitive to the solvent environment. For instance, in polar protic solvents, hydrogen bonding can occur with the nitrogen atoms, stabilizing the non-bonding electrons. This stabilization would increase the energy required for an n → π* transition, leading to a hypsochromic (blue) shift, or a shift to a shorter wavelength. Conversely, the effect on π → π* transitions is often a bathochromic (red) shift in more polar solvents. Systematic solubility and UV-Vis tests in solvents of varying polarity would be required to quantify these properties.
Advanced Spectroscopic Techniques
Advanced spectroscopic methods provide unparalleled detail into the molecular structure, dynamics, and chemical environment of compounds like this compound. spectrabase.com These techniques are crucial for both qualitative identification and quantitative analysis in various scientific fields.
Raman Spectroscopy
Raman spectroscopy is a non-destructive vibrational spectroscopy technique that yields detailed information about a molecule's structure and chemical bonding. acs.org By analyzing the inelastic scattering of monochromatic light, a vibrational fingerprint of the molecule is obtained.
Detailed Research Findings: The Raman spectrum of methyl isonicotinate (B8489971), a close structural analog of this compound, is dominated by vibrations associated with the pyridine ring. Theoretical and experimental studies on isonicotinic acid and its derivatives provide a basis for assigning the observed Raman bands. researchgate.netscribd.comacs.org The key vibrations include ring breathing modes, C-H stretching, and C-C stretching within the pyridine ring, as well as vibrations from the ester group. researchgate.net The C=O stretching vibration of the ester group in methyl isonicotinate is a strong and characteristic band. For this compound, the analogous C=N stretching vibration would be a key diagnostic peak. The presence of different functional groups or substituents on the pyridine ring can cause shifts in the Raman peak positions and changes in their intensities, providing valuable structural information. acs.org For instance, real-time monitoring of synthesis reactions using Raman spectroscopy can track the formation of intermediates and final products.
Below is a table of characteristic Raman shifts observed for isonicotinic acid derivatives, which are instructive for identifying this compound.
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Reference |
|---|---|---|
| ~3070 | Aromatic C-H Stretch | acs.org |
| ~1600 | Pyridine Ring C=C/C=N Stretch | scribd.com |
| ~1420 | Pyridine Ring Vibration | scribd.com |
| ~1070 | C-O Stretch (Ester) | mdpi.com |
| ~1000 | Pyridine Ring Breathing Mode | acs.org |
| ~850 | Pyridine Ring C-H Out-of-Plane Bend | mdpi.com |
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed photons. It is widely used to study molecular interactions and for quantitative analysis at very low concentrations.
Detailed Research Findings: While many simple pyridine derivatives are not strongly fluorescent, their fluorescence properties can be significantly modulated by their chemical environment and interactions with other molecules. For instance, the fluorescence of nicotinamide, an isomer of isonicotinamide, is known to be influenced by solvent polarity. karazin.ua Research on a chemosensory protein from the western flower thrips revealed that methyl isonicotinate can act as a ligand, binding to the protein with a medium affinity (dissociation constant, KD, between 47.93 and 88.87 μM) as determined by fluorescence-based competitive binding assays. plos.org In these assays, the displacement of a fluorescent probe (like N-phenyl-1-naphthylamine) from the protein's binding site by the ligand leads to a change in fluorescence intensity, allowing for the quantification of the binding affinity.
Furthermore, novel analytical methods utilize fluorescence quenching for detection. A fluorescent probe based on MAPbBr₃ quantum dots has been developed for the quantitative detection of methyl nicotinate (B505614), an isomer of methyl isonicotinate. rsc.org The probe's fluorescence is quenched upon interaction with the analyte, with a detection limit as low as 71.13 nM. rsc.org Such methods highlight the potential for developing sensitive detection systems for this compound and its derivatives in biological and environmental samples. rsc.org The interaction of nicotinoyl derivatives with biomolecules like DNA has also been studied using fluorescence, showing that quenching mechanisms can reveal details about binding modes. ijpsonline.com
The table below summarizes fluorescence data for related compounds, illustrating the principles applicable to this compound.
| Compound/System | Excitation λ (nm) | Emission λ (nm) | Observation | Reference |
|---|---|---|---|---|
| Nicotinamide in various solvents | ~265 | ~320-360 | Solvatochromic shift observed | karazin.ua |
| MAPbBr₃ QDs + Methyl Nicotinate | 360 | 528 | Fluorescence quenching | rsc.org |
| Ethidium Bromide-DNA + Nicotinoyl Derivatives | 260 | ~610 | Fluorescence quenching | ijpsonline.com |
| NS1 (NADPH derivative) bound to nNOS | 940 (2-photon) | ~700 | Fluorescence recovery upon binding | pnas.org |
Hyphenated Techniques (e.g., LC-MS, GC-MS)
Hyphenated techniques combine the separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry, making them indispensable tools for the analysis of complex mixtures.
Detailed Research Findings: Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds like methyl isonicotinate. A simple and accurate GC method has been developed for the determination of methyl isonicotinate as an impurity. asianpubs.org In GC-MS analysis, the compound is first vaporized and separated on a capillary column before being ionized (commonly by electron ionization, EI) and detected by the mass spectrometer. The resulting mass spectrum provides a fragmentation pattern that is unique to the molecule's structure, allowing for definitive identification. The PubChem database provides experimental GC-MS data for methyl isonicotinate, showing characteristic fragment ions. nih.gov Derivatization is often employed in GC-MS to analyze related compounds; for example, long-chain fatty acids and alcohols have been identified by converting them to nicotinate derivatives prior to analysis. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for analyzing a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. doi.org For pyridine alkaloids and their derivatives, reverse-phase high-performance liquid chromatography (HPLC) coupled with mass spectrometry is commonly used. researchgate.netnih.gov The separation is typically achieved on an ODS (C18) column with a mobile phase consisting of an acetonitrile (B52724) and aqueous buffer gradient. doi.org Electrospray ionization (ESI) in positive ion mode is frequently employed for the detection of these nitrogen-containing compounds. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) further enhances selectivity and provides structural information by fragmenting the parent ion and analyzing the resulting product ions. For sesquiterpene pyridine alkaloids, characteristic product ions corresponding to the pyridine moiety have been identified, which aids in the characterization of unknown derivatives in complex mixtures like botanical extracts. nih.gov
The following tables present typical mass spectrometry data for methyl isonicotinate and parameters for LC-MS analysis of related pyridine alkaloids.
GC-MS Fragmentation of Methyl Isonicotinate
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Possible Fragment | Reference |
|---|---|---|---|
| 137 | Moderate | [M]⁺ (Molecular Ion) | nih.gov |
| 106 | High | [M-OCH₃]⁺ | mdpi.comnih.gov |
| 78 | High | [C₅H₄N]⁺ (Pyridine ring) | mdpi.comnih.gov |
| 51 | High | [C₄H₃]⁺ | mdpi.comnih.gov |
Typical LC-MS Parameters for Pyridine Alkaloid Analysis
| Parameter | Description | Reference |
|---|---|---|
| Chromatography | Reverse-Phase HPLC | doi.orgresearchgate.net |
| Stationary Phase | C18 (ODS) | doi.org |
| Mobile Phase | Acetonitrile/Ammonium Acetate Buffer Gradient | doi.org |
| Ionization Mode | Electrospray Ionization (ESI), Positive | researchgate.netnih.gov |
| Detection Mode | Selected Ion Monitoring (SIM) or MS/MS | doi.org |
Catalytic Applications of Methyl Isonicotinimidate
Methyl Isonicotinimidate as a Ligand in Transition Metal Catalysis
A ligand in coordination chemistry is an ion or molecule that binds to a central metal atom to form a coordination complex. researchgate.net The structure of this compound, featuring both a pyridine (B92270) ring nitrogen and an imidate group, suggests it has the potential to act as a ligand, donating lone pairs of electrons to a transition metal center. The formation of such metal complexes is a foundational step in creating homogeneous catalysts. rsc.org However, specific examples of this compound acting as a primary ligand in well-characterized, catalytically active transition metal complexes are not widely reported in the available literature. The study of related compounds, such as 2-methyl-substituted tetrazoles, shows that subtle changes in ligand structure and reaction conditions can be used to manipulate the coordination chemistry and properties of the resulting metal complexes, suggesting a potential area for future research with imidate-based ligands. google.com
Role in Organic Transformations
In documented organic transformations, this compound primarily functions as a reagent or a synthetic intermediate rather than a catalyst. It is a versatile building block used in the synthesis of more complex molecules, particularly pharmaceuticals and agrochemicals. lookchem.com Its reactivity is utilized to construct specific molecular frameworks.
Notable examples of its use as a reagent include:
Synthesis of Ridinilazole (B1679324): It serves as a key intermediate in the synthesis of Ridinilazole, a narrow-spectrum antibiotic. youtube.com
Formation of Triazines: It can react with formimidamide hydrochloride in the presence of a base to produce 2-(4-pyridyl)-1,3,5-triazine.
Pharmaceutical and Agrochemical Synthesis: The compound is listed as a starting material for various pharmaceuticals and for agrochemicals designed to protect and improve crop yields. lookchem.com
Development of Heterogeneous and Homogeneous Catalytic Systems
Catalysis is categorized based on the phase of the catalyst relative to the reactants. Homogeneous catalysis occurs when the catalyst and reactants are in the same phase, typically in a solution. wikipedia.org Heterogeneous catalysis involves a catalyst in a different phase from the reactants, such as a solid catalyst with liquid or gaseous reactants. cmu.edu
The development of catalytic systems based on this compound is not well-documented. While the principles of catalyst design are well-established, their specific application to this compound is not found in the available research.
The design of a catalyst involves the strategic selection of metals and ligands to achieve desired reactivity, selectivity, and stability. mdpi.com For homogeneous catalysts, this includes modifying the electronic and steric properties of ligands to tune the performance of the metal center. rsc.org For heterogeneous catalysts, design focuses on creating active sites on a solid support with high surface area. cmu.edu
The synthesis of catalysts can range from the straightforward reaction of a metal salt with a ligand to complex, multi-step preparations. rsc.orgsigmaaldrich.com Given the lack of established catalytically active complexes featuring this compound as a ligand, there are no specific design or synthesis protocols to report for such systems.
Reaction optimization is the process of adjusting parameters such as temperature, pressure, solvent, and catalyst loading to maximize outputs like yield, purity, and selectivity. whiterose.ac.uk Methodologies like "one-factor-at-a-time" (OFAT) and the more statistically robust "design of experiments" (DoE) are employed to efficiently identify the ideal conditions for a chemical transformation. nih.gov Since no specific catalytic reactions driven by this compound complexes have been identified, there is no research available on the optimization of such processes.
Understanding the mechanism of a catalytic reaction—the step-by-step sequence of elementary reactions—is crucial for improving catalyst performance. beilstein-journals.org Techniques such as kinetic studies, isotope labeling, and computational modeling are used to elucidate the catalytic cycle, identify reaction intermediates, and determine the rate-limiting step. beilstein-journals.orgtopsoe.com These studies provide deep insight into how a catalyst functions at a molecular level. However, without established catalytic systems involving this compound, there are no corresponding mechanistic studies to analyze.
Industrial Relevance and Potential for Green Chemistry Processes
The industrial relevance of this compound stems from its role as a precursor in the chemical and pharmaceutical industries. lookchem.comtradebe.com Its application as an intermediate in the production of the antibiotic ridinilazole highlights its importance in the synthesis of high-value compounds. youtube.com
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. msu.edusigmaaldrich.com The use of catalysts is a core principle of green chemistry because they are used in small amounts and can be recycled, minimizing waste compared to stoichiometric reagents. msu.edu
While this compound itself contributes to the efficient synthesis of valuable products, its potential in catalytic green processes remains unexplored. The development of catalysts that could use it as a ligand would align with green chemistry principles, particularly if such catalysts enabled high efficiency and the use of renewable feedstocks or safer reaction conditions. msu.eduwordpress.com For example, the use of dimethyl carbonate (DMC), a green methylating agent, in flow chemistry processes showcases how alternative reagents and technologies can lead to more sustainable chemical production. A summary of key data for this compound is presented in Table 1.
Table 1: Properties and Identifiers for this compound This table is interactive. Users can sort columns by clicking on the headers.
| Property | Value |
|---|---|
| Chemical Name | Methyl pyridine-4-carboximidate |
| Synonyms | This compound |
| CAS Number | 35451-46-8 |
| Molecular Formula | C₇H₈N₂O |
| Molecular Weight | 136.15 g/mol |
| Boiling Point | 195 °C |
| Flash Point | 71 °C |
| Density | 1.10 g/cm³ |
Data sourced from lookchem.com
Biological and Biomedical Research Applications of Methyl Isonicotinimidate Excluding Dosage
Protein Modification and Bioconjugation
The reaction of imidoesters like methyl isonicotinimidate with amino groups on a protein results in the formation of an amidine. A key characteristic of this modification is that it retains the positive charge of the original amino group at physiological pH. This is in contrast to other modifying reagents, such as succinic anhydride, which cause a charge reversal. The preservation of charge is often crucial for maintaining the native structure and function of the protein being studied.
Site-Specific Labeling of Proteins
This compound is utilized as a reagent for the chemical modification of proteins, targeting α-amino groups with a degree of specificity. researchgate.net The reaction involves the amidination of lysine (B10760008) residues, which can be used to introduce labels or probes onto a protein's surface. researchgate.net The specificity of the reaction is directed towards accessible primary amino groups, allowing researchers to selectively label these sites. This site-specific labeling is a foundational technique for a variety of biochemical and biophysical studies.
Probing Protein Structure and Dynamics
By modifying accessible lysine residues, this compound can be used to probe the structure and dynamics of proteins. The pattern and extent of modification can provide information about which lysine residues are on the protein's surface and which are buried within its three-dimensional structure. nih.gov Changes in the reactivity of specific lysine residues in the presence of binding partners (e.g., other proteins, nucleic acids, or small molecules) can reveal the location of binding sites and provide insights into conformational changes that occur upon binding. researchgate.netnih.gov
Development of Protein Footprinting Reagents
This compound is a member of the imidoester family of reagents that are employed in protein footprinting studies. nih.gov Protein footprinting is a powerful technique used to map the solvent-accessible surfaces of a protein and to identify regions involved in molecular interactions. nih.gov In a typical footprinting experiment, the protein is treated with a labeling reagent like this compound, both in its free state and when complexed with a ligand or another protein. The reagent modifies the solvent-exposed amino acid side chains. By comparing the modification patterns of the free and complexed protein using techniques like mass spectrometry, researchers can identify the "footprint" of the interacting molecule, which is the region on the protein that is protected from modification. nih.govnih.gov While effective, a notable drawback of imidoesters is their limited half-life in aqueous solutions due to hydrolysis. nih.gov
Membrane Impermeable Derivatives for Spatial Specificity
To study the domains of membrane proteins that are exposed to the extracellular or intracellular space, membrane-impermeable derivatives of modifying reagents are required. While this compound itself is not inherently membrane impermeable, related imidoester compounds have been developed for this purpose. For instance, isethionyl acetimidate and S-sulfethylthioacetimidate are sulfonic salt derivatives of imidoesters. nih.gov The charged sulfonic acid group prevents these reagents from crossing the cell membrane, thus ensuring that they only modify the domains of membrane proteins that are accessible from the outside of the cell. nih.gov This provides spatial specificity in labeling studies, allowing for the mapping of protein topology. nih.gov
Antimicrobial Activity and Related Research
Beyond its applications in protein chemistry, this compound plays a role in the synthesis of novel antimicrobial agents.
Intermediate in the Synthesis of Antibacterial Agents (e.g., Ridinilazole)
This compound is a key intermediate in the chemical synthesis of Ridinilazole (B1679324). nih.gov Ridinilazole is a targeted, narrow-spectrum antibacterial agent developed for the treatment of Clostridioides difficile infection. In the synthesis process, this compound is used in a condensation reaction to construct the core structure of the Ridinilazole molecule. nih.gov
Investigation of Structure-Activity Relationships in Derivatives
The biological activity of a compound is intrinsically linked to its chemical structure. In the field of medicinal chemistry, the systematic modification of a lead compound, such as this compound, and the subsequent evaluation of these new derivatives, is a fundamental strategy for optimizing therapeutic efficacy and understanding molecular interactions. This process, known as Structure-Activity Relationship (SAR) studies, provides critical insights into how different functional groups and structural motifs influence the biological activity of a molecule. youtube.comijpsonline.com
For instance, the introduction of a methyl group can have varied effects on a drug molecule's metabolism. It can either enhance the rate of metabolism through oxidation or demethylation, or in some cases, reduce the rate of metabolism. youtube.com The position of substituents is also crucial. For example, in studies of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives, it was found that a methyl group at the ortho position of the phenyl ring significantly increased anti-promastigote activity, whereas substitution at other positions led to a drastic decrease in activity. aablocks.com Similarly, the addition of a methyl group can increase a compound's lipophilicity, thereby decreasing its solubility in water and increasing its partition coefficient. youtube.com
The investigation of various derivatives allows researchers to build a comprehensive understanding of the pharmacophore—the essential three-dimensional arrangement of atoms or functional groups required for biological activity. This knowledge is instrumental in the rational design of new drugs with improved potency and selectivity. nih.gov
Table 1: Structure-Activity Relationship (SAR) Insights for Methylated Derivatives
| Structural Modification | Observed Effect on Biological Activity | Reference |
|---|---|---|
| Introduction of a methyl group | Can enhance or reduce the rate of metabolism. | youtube.com |
| Ortho-position methyl substitution on a phenyl ring | Significantly increased anti-promastigote activity in certain heterocyclic compounds. | aablocks.com |
| Para-position methyl substitution | Can lead to a significant increase in potency compared to the parent compound in some cases. | youtube.com |
| N-methylation of a ring nitrogen | Can significantly increase mutagenic activity in some nitroheterocyclic compounds. | nih.gov |
| Addition of a methyl group | Increases lipophilicity and partition coefficient. | youtube.com |
Enzyme Inhibition Studies
Enzymes are crucial for a vast array of biological processes, and their inhibition is a key mechanism for many therapeutic drugs. patsnap.com this compound and its derivatives have been studied for their potential to inhibit specific enzymes, offering a pathway to modulate disease processes.
The interaction of an inhibitor with an enzyme can significantly reduce its catalytic activity. This inhibition can be reversible or irreversible. nih.gov Imidoesters, the class of compounds to which this compound belongs, are known to react with the primary amino groups of lysine residues in proteins. researchgate.netresearchgate.net This modification can lead to a rapid loss of enzyme activity. researchgate.net
For example, studies on methyl acetimidate, a related imidoester, have shown that it can inactivate RNA polymerase core enzyme by amidinating lysine residues. researchgate.net The presence of the enzyme's substrate, in this case, DNA, can offer partial protection against this inactivation, suggesting that the inhibitor binds at or near the active site. researchgate.net The extent of inhibition is often dependent on the concentration of the inhibitor and the pH of the environment. researchgate.net The study of how different derivatives of a lead compound affect enzyme activity is a core component of drug discovery, aiming to identify molecules with high potency and specificity for the target enzyme. nih.gov
Understanding the kinetics of enzyme inactivation provides a deeper insight into the mechanism of inhibition. nih.govresearchgate.net Kinetic studies measure the rate of enzyme inactivation over time in the presence of an inhibitor. numberanalytics.com For irreversible inhibitors, this can be characterized by parameters such as the inactivation rate constant (kinact) and the inhibitor binding constant (KI). nih.gov
The kinetics of enzyme inactivation can follow different models. A simple first-order kinetic model assumes a one-step irreversible inactivation. researchgate.net However, more complex, multi-step models are often required to accurately describe the inactivation process, sometimes involving reversible steps or the existence of multiple enzyme forms with different stabilities. researchgate.net For instance, the thermal inactivation of some enzymes has been described using a biexponential model, indicating at least three different reaction steps. researchgate.net
Mathematical models have been developed to link the kinetic parameters of mechanism-based enzyme inactivators to their inhibitory potency (IC50). nih.gov These models can provide a more accurate prediction of an inhibitor's effectiveness than relying on the KI value alone. nih.gov Such kinetic analyses are crucial for the rational design and evaluation of novel enzyme inhibitors. nih.gov
Table 2: Key Concepts in Enzyme Inhibition Studies
| Concept | Description | Reference |
|---|---|---|
| Enzyme Inhibition | The process by which a molecule (inhibitor) binds to an enzyme and decreases its activity. | patsnap.com |
| Imidoester Reaction | Imidoesters like this compound react with lysine residues on proteins, often leading to inactivation. | researchgate.netresearchgate.net |
| First-Order Kinetics | A model describing a one-step, irreversible inactivation of an enzyme. | researchgate.net |
| Complex Kinetics | Inactivation processes that may involve multiple steps, reversibility, or different enzyme forms. | researchgate.net |
| Kinetic Parameters | Values such as kinact and KI that quantify the rate and affinity of inhibitor binding. | nih.gov |
Prodrug and Metabolite Research
The concept of a prodrug involves administering a pharmacologically inactive compound that is converted into an active drug within the body through metabolic processes. wikipedia.org This approach can be used to improve a drug's pharmacokinetic properties or to target its action to specific tissues. nih.gov
This compound can serve as a precursor or intermediate in the synthesis of more complex, pharmacologically active molecules. google.comgoogle.com A prodrug is designed to be transformed into the active therapeutic agent through enzymatic or chemical reactions in the body. wikipedia.orgnih.gov This bioconversion can occur in the liver, a primary site of drug metabolism, or at the target tissue. frontiersin.org
When a drug is metabolized in the body, the resulting products are called metabolites. wikipedia.org Sometimes, these metabolites are themselves pharmacologically active and can contribute significantly to the therapeutic effect of the parent drug. wikipedia.org In some cases, the metabolite may even be more potent than the original drug. wikipedia.org For instance, codeine is metabolized to morphine, which is a more potent analgesic. wikipedia.org
The study of active metabolites is an important aspect of drug development. Identifying and characterizing these metabolites helps to understand the complete pharmacological profile of a drug. It can also lead to the discovery of new therapeutic agents. For example, if a metabolite is found to have a better efficacy or safety profile than the parent drug, it may be developed as a drug in its own right. wikipedia.org The presence of active metabolites can also explain variability in drug response among patients, as differences in metabolic enzyme activity can lead to different levels of the active compounds.
Table 3: Prodrug and Metabolite Concepts
| Term | Definition | Reference |
|---|---|---|
| Prodrug | A pharmacologically inactive compound that is converted to an active drug in the body. | wikipedia.org |
| Active Metabolite | A metabolite of a drug that is itself pharmacologically active. | wikipedia.org |
| Bioconversion | The in vivo chemical transformation of a compound, such as a prodrug, into another substance. | nih.gov |
| Pharmacokinetics | The study of the absorption, distribution, metabolism, and excretion of drugs. | wikipedia.org |
Environmental Fate and Impact Research of Methyl Isonicotinimidate
Degradation Pathways in Environmental Matrices
The degradation of a chemical compound in the environment is a critical factor in determining its persistence and potential for long-term impact. This section explores the known degradation pathways for methyl isonicotinimidate.
Hydrolysis in Aqueous Environments
Imidoesters as a class of compounds, to which this compound belongs, are known for their limited half-life in aqueous solutions due to rapid hydrolysis. nih.govutexas.edu The hydrolysis of the imidoester functional group is a significant degradation pathway. While specific kinetic data for the hydrolysis of this compound under various environmental pH and temperature conditions are not available in the reviewed literature, the general chemical properties of imidoesters suggest that it would be susceptible to this degradation process. nih.govutexas.edu The reaction would involve the cleavage of the imidate linkage, leading to the formation of corresponding degradation products.
Biodegradation in Soil and Water
A thorough review of available scientific literature yielded no specific studies on the biodegradation of this compound in either soil or water environments. Consequently, there is no information regarding the microorganisms that might be capable of degrading this compound, the metabolic pathways involved, or the rate of its biodegradation under various environmental conditions.
Photodegradation Studies
There is a lack of available research on the photodegradation of this compound. No studies were found that investigated its susceptibility to degradation by sunlight in the atmosphere, on soil surfaces, or in water. Therefore, its rate of photolysis and the identity of any potential photoproducts remain unknown.
Environmental Mobility and Distribution
The mobility and distribution of a chemical in the environment determine the compartments (soil, water, air) it is likely to partition to and its potential to move from the point of release.
Leaching Potential
No experimental or modeling data on the leaching potential of this compound in different soil types were found. Information regarding its adsorption and desorption characteristics (such as the soil organic carbon-water (B12546825) partitioning coefficient, Koc) is not available, which prevents an assessment of its potential to move through the soil profile and contaminate groundwater.
Volatilization
There is no available information on the volatilization of this compound from soil or water surfaces. Key physical-chemical properties that would determine its volatility, such as its vapor pressure and Henry's Law constant, are not reported in the available literature. Therefore, its potential for atmospheric transport cannot be determined.
Due to the absence of specific experimental data for this compound in the reviewed scientific literature, data tables for degradation rates and mobility parameters could not be generated.
Bioaccumulation Potential
Bioaccumulation is the process where the concentration of a chemical substance increases in an organism over time, relative to the concentration in the environment. wikipedia.org The potential for a chemical to bioaccumulate is a critical factor in its environmental risk profile. This potential is influenced by several factors, including the chemical's lipophilicity (fat-solubility), its persistence in the environment, and the organism's ability to metabolize and excrete the substance. wikipedia.orgup.pt
Chemicals that are lipophilic tend to accumulate in the fatty tissues of organisms. up.pt This property is often estimated by the octanol-water partition coefficient (Kow), typically expressed as log Kow. A higher log Kow value generally indicates a greater potential for bioaccumulation. epa.gov For instance, it has been shown that bioaccumulation can often be predicted from log Kow values between 2 and 6. epa.gov Conversely, substances with low log Kow values (e.g., < 3) are less likely to bioaccumulate significantly. europa.eu
However, a high log Kow is not the sole determinant. Biotransformation, the process by which organisms metabolize chemicals, can significantly alter a substance's bioaccumulation. wikipedia.org If a chemical is readily metabolized into more water-soluble (hydrophilic) forms, it can be more easily excreted, thus reducing its potential to accumulate. accessscience.com Therefore, even if a compound has a high lipophilicity, rapid metabolism can mitigate its bioaccumulation. epa.gov
| Factor | Description | Influence on Bioaccumulation Potential |
| Lipophilicity (Log Kow) | The ratio of a chemical's concentration in octanol (B41247) versus water, indicating its fat-solubility. epa.gov | Higher log Kow values (typically 2-6) suggest a greater potential to accumulate in fatty tissues. epa.gov |
| Metabolism (Biotransformation) | The chemical transformation of a substance within an organism. wikipedia.orgmdpi.com | Rapid metabolism into water-soluble products decreases bioaccumulation by facilitating excretion. accessscience.com |
| Environmental Persistence | The length of time a chemical remains in the environment before breaking down. accessscience.com | Greater persistence allows for a longer period of potential uptake by organisms. |
| Bioavailability | The fraction of the chemical in the environment that is available for uptake by organisms. epa.gov | High adsorption to sediment can reduce bioavailability in the water column. up.pt |
Transformation Products and Metabolites
Organic chemicals released into the environment are subject to various transformation processes, leading to the formation of degradation products. mdpi.com When these transformations occur within living organisms, the products are known as metabolites. mdpi.com These processes can be biotic, involving enzymes in microorganisms, plants, or animals, or abiotic, driven by chemical reactions like hydrolysis or photolysis (breakdown by light). mdpi.comepa.gov
The primary goal of metabolism in organisms is often detoxification, where foreign compounds (xenobiotics) are converted into more polar, water-soluble forms that are easier to excrete. mdpi.com This typically occurs in two phases. Phase I reactions introduce or expose functional groups (e.g., oxidation, reduction, hydrolysis), while Phase II reactions involve conjugation with endogenous molecules to further increase water solubility. mdpi.com
However, it is a critical concern in environmental science that these transformation products or metabolites are not always benign. mdpi.com In some cases, they can be more persistent or more toxic than the original parent compound, posing a significant environmental risk. accessscience.comnih.gov Therefore, identifying these products and understanding their behavior is a key component of a comprehensive environmental assessment.
Identification of Degradation Products (e.g., methyl isothiocyanate)
While specific degradation pathways for this compound are not detailed in available research, the study of related compounds provides insight into potential transformation products. For example, metam-sodium (B1676331), a soil fumigant, is known to rapidly degrade in the environment to form methyl isothiocyanate (MITC). epa.gov This conversion happens quickly in soil, with a reported half-life for metam-sodium of just 23 minutes, making the environmental fate of MITC the primary concern. epa.gov
MITC is a colorless liquid or solid with a sharp, pungent odor. nih.gov It is used as a nematicide and fumigant. nih.gov The formation of MITC from precursor compounds highlights a common environmental pathway where a less stable parent compound transforms into a more stable, and often more mobile, degradation product. Given that this compound shares structural similarities with other nitrogen- and methyl-containing agrochemicals, its degradation pathways could potentially lead to a range of smaller, more mobile organic molecules. The identification of such products is typically achieved through advanced analytical techniques like mass spectrometry. efpia.eu
| Precursor Compound | Known Degradation Product | Significance |
| Metam-sodium | Methyl isothiocyanate (MITC) | MITC is the active soil fumigant and is more mobile and persistent than the parent compound. epa.gov |
| Various Pharmaceuticals | Hydroxylated and Glucuronidated Metabolites | These are common transformation products from metabolic processes in organisms. mdpi.comresearchgate.net |
| Cyclophosphamide | N-2-chloroethylaziridine (CEZ), nor-nitrogen mustard (NNM) | Metabolites and degradation products can be cytotoxic and pose a greater risk than the parent drug. nih.gov |
Persistence and Toxicity of Metabolites
The persistence and toxicity of transformation products are crucial for evaluating their environmental impact. A metabolite may persist in the environment long after the parent compound has degraded. Studies have shown that some degradation products are not only toxic but also non-biodegradable. nih.gov
Methyl isothiocyanate (MITC), a known degradation product of the pesticide metam-sodium, demonstrates these concerns. Research has shown that MITC is very mobile in soil and has the potential to leach into and contaminate groundwater, indicating a significant degree of environmental persistence. epa.gov The toxicity of MITC is also well-documented; it is lethal upon inhalation of small quantities and acts as a lachrymator, irritating the eyes, skin, nose, and throat. nih.govnih.gov In one incident involving a spill of metam-sodium, the subsequent release of MITC into the air led to symptoms in over 240 individuals, including eye and throat irritation, dizziness, and shortness of breath. nih.gov
This example underscores the importance of not only assessing the parent compound but also identifying and evaluating its metabolites and degradation products. Quantitative structure-activity relationship (QSAR) models are often used to predict the potential toxicity (e.g., mutagenicity, genotoxicity) of identified transformation products when experimental data is lacking. nih.gov The degradation of some compounds can lead to metabolites that are classified as potential environmental hazards due to their mutagenic, genotoxic, cytotoxic, or carcinogenic properties. nih.gov
Risk Assessment Methodologies (excluding dosage)
Environmental risk assessment is a systematic process used to evaluate the potential adverse effects of a chemical substance on ecosystems and human health. isaca.orgepa.gov The methodology is a cornerstone of risk management, providing a scientific basis for decision-making. europa.eu It generally involves several key stages, excluding the determination of specific dosages for administration.
The process typically begins with planning and problem formulation, which defines the scope and objectives of the assessment. epa.gov This is followed by three main phases:
Hazard Identification: This step identifies the intrinsic harmful properties of a substance. It seeks to determine the types of adverse effects a chemical can cause (e.g., toxicity to aquatic life, carcinogenicity). epa.gov
Exposure Assessment: This phase quantifies the extent of contact between the chemical and the subject at risk (e.g., human populations, wildlife). epa.gov It analyzes the pathways and routes through which exposure occurs.
Both qualitative and quantitative methods are employed in risk assessment. Qualitative assessments often categorize risk using descriptive terms (e.g., high, medium, low), while quantitative risk assessment (QRA) uses numerical data to estimate probabilities and impacts. isaca.orgnih.gov
Exposure Assessment
Exposure assessment is the process of estimating or measuring the magnitude, frequency, and duration of exposure to a chemical agent. epa.gov The primary goal is to determine the pathways by which a chemical can travel from its source to an exposed population or ecosystem and the routes through which exposure occurs. epa.gov
Key components of an exposure assessment include:
Source Identification: Determining where the chemical comes from (e.g., industrial discharge, agricultural runoff). epa.gov
Pathway Analysis: Tracking the movement of the chemical through environmental media. Common pathways include air, surface water, groundwater, and soil. epa.gov
Route of Exposure Identification: Identifying how the subject comes into contact with the chemical. For humans, the main routes are inhalation, ingestion, and dermal (skin) contact. epa.gov
Quantification of Exposure: Estimating the amount of the chemical that reaches the subject. This can be done through direct measurement (e.g., air or water sampling) or through modeling. epa.gov Exposure models, such as the EPA's SHEDS-Dietary model, can simulate individual exposures by combining data on chemical concentrations in the environment with data on human activity and consumption patterns. epa.gov
For a compound like this compound, an exposure assessment would consider its potential release into the environment, its transport through water and soil, and potential human exposure through contaminated food or water.
Environmental Monitoring and Analysis
Environmental monitoring and analysis are essential for a credible risk assessment, providing the data needed for exposure assessment and for tracking the fate of chemicals in the environment. nih.govnih.gov This involves the systematic sampling of air, water, soil, and biological tissues, followed by chemical analysis to determine the concentration of the parent compound and its key transformation products. nih.gov
A variety of analytical techniques are available for this purpose:
Gas Chromatography (GC): A powerful technique suitable for analyzing trace quantities of volatile and semi-volatile organic compounds in environmental samples. who.int It is often paired with a mass spectrometer (GC-MS) for definitive identification of substances.
High-Performance Liquid Chromatography (HPLC): Used for analyzing non-volatile or thermally unstable compounds, which is also frequently coupled with mass spectrometry (LC-MS). researchgate.net
Diffusive (Passive) Sampling: A method for monitoring airborne contaminants where chemicals are absorbed onto a collection medium over time, providing a time-weighted average concentration. nih.gov
Hyperspectral Imaging: An advanced remote sensing technique that can be used for large-scale monitoring of environmental quality, such as detecting contamination in water bodies or soil. frontiersin.org
Biological Monitoring: Involves the analysis of chemicals or their metabolites in biological samples like urine or blood to assess internal exposure. nih.gov
Effective monitoring programs are designed to detect the presence of a chemical, track its concentration over time, and identify areas of high contamination, thereby informing risk management decisions. americanpharmaceuticalreview.com
Future Research Directions and Unexplored Avenues
Advanced Synthetic Strategies for Complex Derivations
The potential of methyl isonicotinimidate as a foundational building block in organic synthesis is significant, yet its full capacity in creating complex molecular architectures is an area ripe for investigation. While it is recognized as a precursor for pyridine (B92270) derivatives, future research should focus on employing modern synthetic methodologies to expand its utility.
Advanced synthetic strategies could include:
Multicomponent Reactions: Designing one-pot multicomponent reactions that incorporate the this compound scaffold could provide rapid access to libraries of diverse and complex molecules. mdpi.com This approach is highly efficient for discovering compounds with novel biological activities. mdpi.com
Flow Chemistry: The use of continuous flow processes for reactions involving this compound could offer superior control over reaction parameters, leading to higher yields and purity. up.ac.za This is particularly relevant for scaling up the production of valuable intermediates for the pharmaceutical industry. up.ac.za
Novel Coupling Chemistries: Exploring the use of this compound in advanced cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could enable the synthesis of previously inaccessible, highly functionalized pyridine derivatives.
A notable application has been the reaction of this compound with the complex antibiotic thienamycin (B194209) to create novel derivatives, demonstrating its utility in modifying intricate bioactive molecules. Future work could expand on this by reacting it with other natural products or complex pharmaceutical agents to generate new chemical entities.
Novel Catalytic Applications Beyond Current Scope
While the ethyl analog of this compound has been noted for its use as a catalyst in industrial processes, the specific catalytic potential of the methyl version is an underexplored field. The presence of both a pyridine ring and an imidate functional group suggests several avenues for novel catalytic applications.
Future research should investigate:
Ligand Development for Asymmetric Catalysis: The pyridine nitrogen provides a coordination site for metal ions, making this compound a candidate for development into a chiral ligand for asymmetric catalysis. diva-portal.org The synthesis of chiral derivatives and their application in metal-catalyzed reactions could lead to efficient methods for producing enantiomerically pure compounds. diva-portal.org
Organocatalysis: The imidate functionality itself can participate in catalysis. Studies on related aminoimidates have shown their potential as organocatalysts in reactions like the aldol (B89426) and Michael reactions. whiterose.ac.uk Research into the ability of this compound or its derivatives to catalyze key organic transformations is a promising and unexplored area.
N-Oxide Catalysis: The corresponding N-oxide of this compound could also be explored as a catalyst. Heteroaromatic N-oxides are a known class of catalysts, and modifying them with functional groups like imidates could unlock new reactivity. mdpi.comscripps.edu
Expansion of Biological Applications
The isonicotinoyl scaffold is a well-established pharmacophore found in drugs like the anti-tuberculosis agent isoniazid. up.ac.za However, the direct biological applications of this compound and its immediate derivatives are not fully realized.
Key areas for future biological research include:
Chemical Probes for Structural Biology: this compound belongs to the imidoester family of reagents used in mass spectrometry-based protein footprinting. utexas.edunih.gov These reagents modify specific amino acid residues, such as lysine (B10760008), helping to elucidate the higher-order structure of proteins. nih.govresearchgate.net Further application and development of this technique can provide deeper insights into protein-drug interactions and conformational changes. researchgate.net
Drug Discovery and Development: As an activated form of nicotinamide, this compound serves as a valuable starting material for medicinal chemistry. cymitquimica.com Its ethyl analog has been linked to the inhibition of enzymes like GSK-3, with potential therapeutic implications for Alzheimer's disease. Future work should focus on synthesizing libraries of this compound derivatives and screening them against a wide range of biological targets, including kinases, proteases, and receptors implicated in cancer, neurodegenerative disorders, and rare diseases.
Bio-conjugation and Drug Delivery: The reactivity of the imidate group could be harnessed for conjugating it to biomolecules or nanoparticle systems for targeted drug delivery or diagnostic applications.
In-depth Environmental Impact and Remediation Studies
Currently, there is a lack of specific data on the environmental fate, persistence, and toxicity of this compound. Given its classification as a pyridine derivative, it is imperative to conduct thorough environmental studies.
Future research in this domain should address:
Toxicity and Biodegradation: The toxicity of the compound to various organisms needs to be assessed. Studies on pyridine and its derivatives show that while they can be toxic, they are often readily biodegradable by bacteria. wikipedia.orgtandfonline.comnih.gov Research should focus on identifying microbial strains capable of degrading this compound and elucidating the metabolic pathways involved. tandfonline.comresearchgate.netcapes.gov.br
Environmental Fate: Investigations into its behavior in soil and aquatic systems are necessary to understand its potential for leaching, partitioning to organic matter, and photochemical transformation. wikipedia.orgtandfonline.com
Remediation Strategies: Should the compound prove to be a persistent environmental contaminant, research into effective remediation technologies will be crucial. Based on technologies used for other organic pollutants, potential strategies could include bioremediation, adsorption onto activated carbon, and advanced oxidation processes.
Table 1: Proposed Future Research on this compound
| Research Area | Specific Focus | Proposed Methodologies | Potential Outcome |
|---|---|---|---|
| Advanced Synthesis | Complex Derivative Synthesis | Multicomponent Reactions, Flow Chemistry, Cross-Coupling | Rapid access to diverse molecular libraries for screening. |
| Catalytic Applications | Asymmetric Catalysis | Synthesis of chiral ligands, screening in metal-catalyzed reactions. | New, efficient catalysts for producing enantiopure chemicals. |
| Organocatalysis | Testing as a catalyst in C-C bond-forming reactions. | Novel, metal-free catalytic systems. | |
| Biological Applications | Structural Biology | Use in mass spectrometry-based protein footprinting. | Detailed understanding of protein structures and interactions. |
| Drug Discovery | Synthesis and screening of derivative libraries. | Identification of new lead compounds for various diseases. | |
| Environmental Impact | Biodegradation & Toxicity | Microbial degradation studies, ecotoxicology assays. | Assessment of environmental risk and safety profile. |
| Remediation | Testing of bioremediation and chemical oxidation. | Development of effective cleanup strategies if needed. | |
| Computational Chemistry | Predictive Modeling | DFT, Molecular Dynamics, QCC, Molecular Docking. | Accelerated discovery of new derivatives and applications. |
Computational Chemistry for Predictive Modeling
Computational modeling and simulation offer powerful tools to accelerate the exploration of this compound's potential while reducing experimental costs. news-medical.netnimml.orgmdpi.com
Future computational studies should focus on:
Predicting Reactivity and Properties: Using quantum chemical calculations like Density Functional Theory (DFT), researchers can model the electronic structure of this compound to predict its reactivity in novel synthetic routes and its stability. aimspress.com
Virtual Screening and Drug Design: Molecular docking and molecular dynamics simulations can be employed to virtually screen libraries of hypothetical this compound derivatives against the active sites of therapeutic protein targets. news-medical.net This can prioritize the synthesis of compounds with the highest predicted binding affinity and efficacy.
Modeling Biological Interactions: Computational methods can provide detailed insights into how this compound interacts with biological molecules. For instance, modeling its reaction with lysine residues can refine its application as a chemical probe in proteomics. nih.gov
Kinetic and Mechanistic Studies: Combining quantum chemistry with kinetic modeling can help elucidate the mechanisms of its synthesis, potential catalytic cycles, and environmental degradation pathways, guiding experimental design. nimml.org
By systematically pursuing these unexplored avenues, the scientific community can unlock the full potential of this compound as a versatile chemical tool with wide-ranging applications in synthesis, catalysis, medicine, and beyond.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of methyl isonicotinimidate to ensure high yield and purity?
- Methodological Answer : Begin by refining reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) based on analogous imidate ester syntheses. Use thin-layer chromatography (TLC) or HPLC to monitor reaction progress. Purify the product via column chromatography or recrystallization, and confirm purity through NMR spectroscopy and mass spectrometry . For reproducibility, document stoichiometric ratios, reaction times, and purification steps in detail, adhering to guidelines for experimental transparency .
Q. What analytical techniques are critical for characterizing this compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal degradation. Monitor hydrolytic stability via pH-dependent kinetic experiments, employing UV-Vis spectroscopy to track absorbance changes. Compare results against control compounds with known degradation profiles . Store samples in inert atmospheres (e.g., argon) at controlled temperatures to minimize decomposition .
Q. How should researchers design experiments to evaluate the compound’s reactivity with common nucleophiles?
- Methodological Answer : Use a systematic approach:
- Step 1 : Screen nucleophiles (e.g., amines, thiols) under controlled conditions (e.g., polar aprotic solvents, room temperature).
- Step 2 : Quantify reaction rates via stopped-flow techniques or real-time NMR.
- Step 3 : Analyze products using LC-MS and compare reactivity trends with computational models (e.g., DFT calculations) .
Advanced Research Questions
Q. How can contradictory data on this compound’s reaction kinetics be resolved?
- Methodological Answer :
- Data Reconciliation : Replicate experiments under identical conditions to verify reproducibility. Use error propagation analysis to identify sources of variability (e.g., instrument calibration, ambient humidity) .
- Statistical Validation : Apply multivariate regression to isolate confounding variables (e.g., solvent purity, temperature fluctuations). Report confidence intervals and P-values to distinguish significant trends from noise .
- Cross-Validation : Compare results with independent datasets from collaborative studies or literature analogs .
Q. What strategies are effective for elucidating the compound’s mechanism of action in catalytic applications?
- Methodological Answer :
- Mechanistic Probes : Use isotopic labeling (e.g., deuterium or ¹³C) to track bond-breaking/forming events. Pair with kinetic isotope effect (KIE) studies to infer transition states .
- Computational Modeling : Perform molecular dynamics simulations to visualize intermediate states. Validate models against experimental spectroscopic data (e.g., IR or Raman shifts) .
- In Situ Monitoring : Employ operando techniques like X-ray absorption spectroscopy (XAS) to observe structural changes during catalysis .
Q. How can researchers address challenges in detecting low-concentration degradation products of this compound?
- Methodological Answer :
- Sensitivity Enhancement : Use high-resolution mass spectrometry (HRMS) coupled with solid-phase microextraction (SPME) for trace analysis.
- Chromatographic Optimization : Select columns with tailored stationary phases (e.g., C18 for hydrophobic metabolites) and gradient elution protocols to resolve co-eluting peaks .
- Data Mining : Apply machine learning algorithms to MS datasets to identify fragmentation patterns unique to degradation byproducts .
Guidelines for Data Reporting and Reproducibility
Q. What are best practices for presenting this compound’s physicochemical data in manuscripts?
- Methodological Answer :
- Tables : Include melting points, solubility, and spectral data (e.g., λmax, NMR shifts) in standardized formats. Use three-line tables with footnotes explaining experimental uncertainties .
- Figures : Prioritize clarity—avoid overcrowding spectra. Annotate key peaks in NMR/IR plots and provide raw data in supplementary materials .
- Metadata : Report instrument models, calibration dates, and software versions to enable replication .
Q. How should researchers structure a study to investigate this compound’s environmental fate?
- Methodological Answer :
- Experimental Design : Conduct biodegradation assays (e.g., OECD 301B) and soil mobility studies using radiolabeled compounds. Include abiotic controls to distinguish microbial vs. chemical degradation .
- Ecotoxicity : Use model organisms (e.g., Daphnia magna) for acute/chronic toxicity testing. Apply ANOVA to compare dose-response curves with reference toxins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
